molecular formula CuOPd B12563240 Copper--oxopalladium (1/1) CAS No. 194548-91-9

Copper--oxopalladium (1/1)

Cat. No.: B12563240
CAS No.: 194548-91-9
M. Wt: 185.97 g/mol
InChI Key: XGPZSPVSSGKEJM-UHFFFAOYSA-N
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Description

Contextualization of CuOPd within Advanced Inorganic and Organometallic Chemistry

Copper-oxopalladium (1/1) is a heterobimetallic compound that sits (B43327) at the intersection of mixed-metal oxide chemistry and coordination chemistry. In the realm of mixed-metal oxides, materials containing two or more different metal cations can form either heterogeneous mixtures or homogeneous solid solutions where one cation substitutes another within a crystal lattice. acs.org The Cu-Pd-O system is notable because copper and palladium oxides can form homogeneous solid solutions (CuₓPd₁₋ₓO) over a wide compositional range. researchgate.netacs.org These materials are distinct from simple physical mixtures, as the close proximity and interaction between the different metal centers can lead to emergent electronic and catalytic properties.

From a coordination chemistry perspective, the study of CuOPd is related to the synthesis and characterization of heterodinuclear complexes, where two different metal ions are held in close proximity by a single coordinating ligand. acs.orgscispace.comnih.gov Research into such complexes, often using asymmetric dinucleating ligands, aims to model the active sites of metalloenzymes and develop novel catalysts. scispace.comresearchgate.net The principles learned from these discrete molecular complexes provide insight into the bonding and potential synergistic interactions between copper and palladium centers within the solid-state structure of CuOPd.

Historical Development and Theoretical Postulations of Cu-Pd-O Systems

The scientific interest in the Cu-Pd-O system has evolved from studies of the individual metal oxides and their catalytic activities. Copper oxides, like Cu₂O, and palladium-based materials have long been recognized for their roles in oxidation catalysis. nih.govdtu.dk The concept of combining these metals stems from the pursuit of synergistic effects, where the resulting bimetallic material exhibits enhanced performance compared to its individual components. mdpi.com

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in postulating the nature of the Cu-Pd interaction. Calculations have suggested that charge transfer can occur between copper and palladium, altering the electronic structure and, consequently, the catalytic activity of the material. acs.org For instance, some theoretical models predict that alloying copper with palladium can reduce the Pd-O binding energy, a factor that can influence catalytic pathways. acs.org These theoretical frameworks have guided experimental work, leading to the synthesis of precisely structured Cu-Pd-O materials to validate the predicted enhancements.

Significance of Precisely Defined Stoichiometry (1/1) in Reactivity and Structure

The 1:1 stoichiometry in Copper-oxopalladium is critical for optimizing the interface between the copper and palladium domains, which is central to its enhanced reactivity. In nanostructured forms of CuOPd, this specific ratio facilitates the formation of quantum dot assemblies (QDAs) where ultrasmall (~3 nm) domains of cuprous oxide (Cu₂O) and metallic palladium (Pd) are intimately mixed. vulcanchem.comuva.nlarcnl.nl This extensive interfacial boundary is the locus of significant electronic effects.

Structurally, the Cu₂O component acts as a p-type semiconductor, donating electrons to the palladium. vulcanchem.com This electronic interaction modifies the properties of the palladium active sites, leading to improved adsorption of reaction intermediates and, subsequently, higher catalytic current densities. vulcanchem.com Studies have shown that the 1:1 Cu/Pd ratio optimizes this interfacial contact. Deviating from this stoichiometry, for instance by using an excess of palladium, can increase material cost without a proportional gain in catalytic activity. vulcanchem.com The synthesis of CuₓPd₁₋ₓO solid solutions has also shown that compositional changes directly correlate with structural and chemical environmental shifts, with lattice parameters changing predictably with the copper-to-palladium ratio. researchgate.netacs.orgunl.edufigshare.com

Current Research Landscape and Outstanding Challenges in CuOPd Chemistry

The current research landscape for CuOPd is heavily focused on its application in catalysis, particularly in electrocatalysis and environmental remediation. vulcanchem.comnih.gov A significant area of investigation is the synthesis of nanostructured CuOPd, such as the aforementioned quantum dot assemblies, to maximize the active surface area and the crucial Cu₂O-Pd interface. uva.nlarcnl.nl The galvanic displacement method has emerged as a key technique for producing these advanced materials. vulcanchem.comarcnl.nl Recent studies have demonstrated the superior performance of CuOPd catalysts over monometallic palladium catalysts for the electro-oxidation of organic molecules like formaldehyde (B43269), ethanol, and glucose, and for the oxidation of volatile organic compounds (VOCs) at lower temperatures. vulcanchem.com

Despite these advances, significant challenges remain. A primary challenge is the precise control over the synthesis to create uniform nanoparticles with the desired 1:1 stoichiometry while preventing the dissolution of copper ions. vulcanchem.com Maintaining the stability of the distinct Cu₂O and Pd phases within the nanostructure during catalytic operation is another critical hurdle. For instance, there is a risk of the unstable Cu species leaching into the reaction medium under harsh conditions. rsc.org Overcoming the sluggish nature of oxidative addition has been a long-standing challenge in copper catalysis, a problem that the synergistic effects in Cu-Pd systems may help to address. core.ac.ukutas.edu.au Future research will likely focus on developing more robust synthetic methods and further exploring the fundamental electronic and structural dynamics at the Cu-Pd interface to design even more efficient and stable catalysts.

Detailed Research Findings

Synthesis and Structural Characterization

A prominent method for synthesizing Copper-oxopalladium (1/1) is through a galvanic displacement reaction in an oxygen-free environment. This process typically starts with copper nanoparticles supported on a carbon substrate. The introduction of a palladium salt, such as palladium chloride (PdCl₂), initiates a redox reaction where copper is oxidized and palladium ions are reduced. vulcanchem.com Under these conditions, the oxidized copper is stabilized as cuprous oxide (Cu₂O) instead of dissolving, while the reduced palladium (Pd⁰) nucleates as nanoparticles. vulcanchem.comarcnl.nl This simultaneous formation leads to the self-assembly of quantum dot assemblies (QDAs) composed of intermixed ~3 nm crystallites of Cu₂O and Pd. vulcanchem.comuva.nl

Structural analysis using techniques like X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) is crucial for characterizing the resulting material.

Table 1: Structural Analysis Data for Copper-Oxopalladium (1/1)

Analytical Technique Observation Significance Reference
X-Ray Diffraction (XRD) Peaks at 36.6° and 42.5° confirm the Cu₂O phase. Peaks at 40.2° and 46.8° indicate metallic Pd. Confirms the presence of the distinct cuprous oxide and metallic palladium phases within the composite material. vulcanchem.com vulcanchem.com

| X-Ray Photoelectron Spectroscopy (XPS) | Surface analysis reveals Cu⁺ (933 eV) and Cu²⁺ (935 eV) species, alongside Pd⁰ (335 eV) and PdO (337 eV). | Indicates the presence of both cuprous and cupric species on the surface and confirms the metallic state of palladium, with some surface oxidation. The observed Pd/Cu atomic ratio of 0.72:1 aligns with the targeted 1:1 stoichiometry. vulcanchem.com | vulcanchem.com |

This interactive table summarizes key findings from structural characterization techniques.

Catalytic Performance

The unique electronic structure of CuOPd, with its optimized Cu₂O-Pd interface, translates to enhanced catalytic performance in various oxidation reactions. The material has been shown to outperform pure palladium nanoparticle catalysts by 40-60% in terms of current density for the electro-oxidation of small organic molecules. vulcanchem.com

Table 2: Electro-Oxidation Performance of Copper-Oxopalladium (1/1)

Substrate Current Density (mA/cm²) Overpotential (mV) Reference
Formaldehyde 12.5 ± 0.3 150 vulcanchem.com
Ethanol 9.8 ± 0.2 180 vulcanchem.com

This interactive table presents the catalytic performance of CuOPd in the electro-oxidation of various organic substrates.

Compound Names

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
Copper-oxopalladium (1/1) CuOPd
Copper Cu
Palladium Pd
Cuprous Oxide Cu₂O
Palladium Chloride PdCl₂
Formaldehyde CH₂O
Ethanol C₂H₅OH
Glucose C₆H₁₂O₆
Carbon C
Platinum Pt
Mesityl C₉H₁₁
Sodium Methoxide NaOMe
Copper(II) chloride CuCl₂

Properties

CAS No.

194548-91-9

Molecular Formula

CuOPd

Molecular Weight

185.97 g/mol

IUPAC Name

copper;oxopalladium

InChI

InChI=1S/Cu.O.Pd

InChI Key

XGPZSPVSSGKEJM-UHFFFAOYSA-N

Canonical SMILES

O=[Pd].[Cu]

Origin of Product

United States

Advanced Synthetic Methodologies for Copper Oxopalladium 1/1

Controlled Synthesis of Stoichiometric CuOPd Phases

The synthesis of a specific stoichiometric phase like CuOPd necessitates methods that allow for homogeneous mixing of the constituent elements at an atomic level and controlled thermal processing to facilitate the formation of the desired crystal structure.

Solid-State Synthesis Approaches

Solid-state synthesis is a traditional and straightforward method for producing mixed metal oxides. wikipedia.orgyoutube.com In this approach, solid precursors of copper and palladium are intimately mixed and heated at high temperatures to induce diffusion and reaction. youtube.com

Process Overview: The synthesis would involve selecting appropriate precursors, such as copper(II) oxide (CuO) and palladium(II) oxide (PdO), or salts like copper nitrate (B79036) (Cu(NO₃)₂) and palladium nitrate (Pd(NO₃)₂). These precursors are mechanically mixed in a stoichiometric 1:1 molar ratio. The mixture is then subjected to a series of grinding and calcination steps at elevated temperatures. The temperature and duration of calcination are critical parameters that would need to be optimized to overcome kinetic barriers and achieve a complete reaction, forming the crystalline CuOPd phase. The reaction can be represented as:

CuO (s) + PdO (s) -> CuOPd (s)

Intermediate grinding steps are crucial to increase the contact area between the reactants and promote diffusion, leading to a more homogeneous product. youtube.com

ParameterTypical Conditions for Mixed Oxide Synthesis
Precursors CuO, PdO, Cu(NO₃)₂, Pd(NO₃)₂, CuCO₃, PdCl₂
Mixing Method Ball milling, mortar and pestle grinding
Calcination Temp. 600-1000 °C (dependent on precursor decomposition)
Atmosphere Air, Oxygen, or Inert (e.g., Nitrogen, Argon)
Duration Several hours to days, with intermediate grindings

Solution-Phase Synthetic Routes

Solution-phase methods offer better homogeneity and often require lower reaction temperatures compared to solid-state routes. nih.gov These techniques, such as co-precipitation, involve dissolving precursor salts in a suitable solvent to achieve atomic-level mixing. researchgate.net

Co-precipitation Method: For CuOPd, water-soluble salts like copper(II) nitrate and palladium(II) nitrate would be dissolved in a solvent. A precipitating agent, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is then added to the solution. scielo.br This causes the simultaneous precipitation of copper and palladium hydroxides or hydrated oxides. The resulting precipitate is then washed, dried, and calcined at a specific temperature to yield the final CuOPd oxide. The choice of precipitant and the control of pH are critical factors that influence the composition and properties of the final product. researchgate.net

Precursor Chemistry and Design for Targeted CuOPd Formation

The choice of precursors is fundamental to the successful synthesis of a target material. uni-koeln.deumn.edu For CuOPd, single-source precursors (SSPs) containing both copper and palladium within the same molecule could offer significant advantages. These complex compounds are designed to have a predefined stoichiometric ratio of the metals, which can be retained in the final material. uni-koeln.de

Advantages of Single-Source Precursors:

Stoichiometric Control: The 1:1 Cu:Pd ratio is already established at the molecular level.

Homogeneity: Eliminates issues of incomplete mixing seen in solid-state reactions.

Lower Synthesis Temperatures: The decomposition of the organic ligands often occurs at lower temperatures than required for solid-state diffusion. uni-koeln.de

An example of a potential precursor design strategy would involve synthesizing a heterometallic complex with bridging ligands, such as alkoxides or carboxylates, that coordinate to both copper and palladium centers. The thermal decomposition of this single molecular entity would then ideally yield the desired CuOPd oxide phase with high purity.

Nanostructured and Supported CuOPd Systems Synthesis

Creating nanostructured or supported CuOPd materials is crucial for applications in areas like catalysis, where high surface area and stability are required.

Methodologies for Nanoparticle Formation (e.g., Sol-Gel, Hydrothermal)

Sol-Gel Synthesis: The sol-gel process is a versatile wet-chemical technique for producing nanomaterials. mdpi.comresearchgate.netmdpi.com For CuOPd, metal alkoxides or salts would be used as precursors. These are hydrolyzed and condensed to form a "sol" (a colloidal suspension of solid particles in a liquid). With further processing, the sol evolves into a "gel," which is a continuous solid network with entrapped solvent. Drying and calcining the gel then yields the final nanostructured oxide. The process allows for excellent control over particle size, porosity, and surface area. nih.govresearchgate.net

Hydrothermal Synthesis: Hydrothermal synthesis involves chemical reactions in aqueous solutions under high temperature and pressure. scielo.brrsc.orgmdpi.comnih.govmdpi.com Copper and palladium precursor salts are dissolved in water and sealed in an autoclave. Upon heating, the increased pressure and temperature facilitate the dissolution and recrystallization of materials, leading to the formation of crystalline CuOPd nanoparticles. This method is particularly effective for producing well-defined, highly crystalline nanostructures with controlled morphology. scielo.br

MethodPrecursorsTypical TemperatureKey Advantages
Sol-Gel Metal alkoxides (e.g., Cu(OR)₂, Pd(OR)₂), Metal salts (e.g., nitrates, acetates)400-800 °C (Calcination)High purity, homogeneity, control over porosity
Hydrothermal Metal salts (e.g., nitrates, chlorides, sulfates)100-250 °CHigh crystallinity, control over morphology

Immobilization and Support Material Engineering for CuOPd

For catalytic applications, immobilizing CuOPd nanoparticles on a high-surface-area support material is essential to prevent aggregation and enhance stability. mdpi.com The support can also influence the catalytic activity of the active phase.

Support Materials: Commonly used support materials include alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), titania (TiO₂), and carbon-based materials. mdpi.com The choice of support depends on the specific application and desired metal-support interactions.

Immobilization Techniques:

Impregnation: The support material is soaked in a solution containing the copper and palladium precursors. The solvent is then evaporated, and the material is calcined to form CuOPd nanoparticles dispersed on the support surface.

Deposition-Precipitation: This method is similar to co-precipitation, but it is performed in the presence of the support material. The pH of the precursor solution is adjusted to cause the precipitation of the metal hydroxides onto the support surface. Subsequent calcination yields the supported CuOPd catalyst. rsc.org

The engineering of the support material, such as modifying its porosity or surface chemistry, can further enhance the dispersion and stability of the CuOPd nanoparticles, leading to improved performance in catalytic applications.

Green Chemistry Approaches in CuOPd Synthesis

The development of environmentally benign synthetic methods for advanced materials is a cornerstone of modern chemistry. In the context of copper-oxopalladium (1/1) (CuOPd) and related composite materials, green chemistry principles are being increasingly integrated to minimize environmental impact and enhance sustainability. These approaches focus on reducing waste, eliminating the use of hazardous solvents, and improving energy efficiency.

Solvent-Free and Mechanochemical Synthesis Techniques

Traditional synthesis methods for bimetallic and metal-oxide materials often rely on solvents that can be toxic, volatile, and difficult to recycle. Solvent-free and mechanochemical techniques offer greener alternatives by conducting reactions in the solid state.

Mechanochemistry, in particular, utilizes mechanical energy, such as grinding or milling, to induce chemical transformations. mdpi.com This approach is recognized as an eco-friendly procedure that can be performed under solvent-free conditions or with minimal solvent. mdpi.com The direct input of mechanical energy can lead to the formation of novel materials and has been successfully applied to the synthesis of various compounds, including metal-organic frameworks and cocrystals. mdpi.comotago.ac.nz

In the realm of copper-containing materials, mechanochemical synthesis has been demonstrated to be a rapid and efficient method. For instance, copper sulfides like covellite (CuS) and chalcocite (Cu₂S) have been synthesized from their elemental precursors within seconds using ball milling. rsc.orgresearchgate.net This ultrafast synthesis is attributed to the high local temperatures generated at the point of contact between the milling media and the reactants. rsc.org While a direct mechanochemical synthesis of a discrete Copper-oxopalladium (1/1) compound is not extensively documented, the principles have been applied to the synthesis of related materials, showcasing the potential of this technique for producing complex metal-based systems without the need for bulk solvents. otago.ac.nz

The advantages of mechanochemical synthesis extend beyond the elimination of solvents. These techniques can lead to higher reaction yields, reduce reaction times, and in some cases, produce materials with unique properties due to the non-equilibrium conditions of the reaction. nih.gov

Table 1: Comparison of Mechanochemical Synthesis Parameters for Copper Sulfides

Parameter Covellite (CuS) Chalcocite (Cu₂S)
Reaction Time Seconds Seconds
Calculated Local Temperature 950 °C 700 °C
Mean Crystallite Size 15 nm 65 nm
Precursors Elemental Copper and Sulfur Elemental Copper and Sulfur

This table is generated based on data from the ultrafast mechanochemical synthesis of copper sulfides. rsc.org

Atom-Economy and Sustainable Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comrsc.org A high atom economy signifies that most of the atoms from the starting materials are incorporated into the final product, minimizing waste generation. jocpr.comrsc.org

Sustainable synthetic protocols for materials like copper-palladium composites aim to maximize atom economy. This can be achieved through the design of reactions that proceed with high selectivity and yield, and by utilizing catalytic processes. For example, a microwave-assisted chemical reduction method has been reported for the synthesis of palladium nanoparticles supported on copper oxide (Pd/CuO). researchgate.net This approach uses an aqueous mixture of palladium and copper salts with hydrazine hydrate as a reducing agent, which is a more environmentally benign solvent system compared to many organic solvents. researchgate.net

The principles of atom economy are also evident in catalytic applications where the catalyst, such as a Pd/CuO system, is used in small quantities and can be recycled and reused multiple times with negligible loss of activity. researchgate.net This not only reduces waste but also enhances the cost-effectiveness of the process.

Furthermore, sustainable protocols emphasize the use of renewable resources and energy-efficient processes. Microwave-assisted synthesis, for instance, often leads to significantly shorter reaction times and lower energy consumption compared to conventional heating methods. researchgate.net

Table 2: Key Features of a Green Synthetic Protocol for Pd/CuO Nanoparticles

Feature Description
Synthesis Method Microwave-assisted chemical reduction
Solvent Aqueous medium
Reducing Agent Hydrazine hydrate
Key Advantages High catalytic efficiency, recyclability (up to five times), short reaction times, use of an environmentally benign solvent, and mild reaction conditions.

This table is based on the reported green synthesis of palladium nanoparticles supported on copper oxide. researchgate.net

By embracing solvent-free methods, mechanochemistry, and prioritizing atom economy, the synthesis of copper-oxopalladium materials can align more closely with the goals of green and sustainable chemistry.

Sophisticated Structural Elucidation and Spectroscopic Characterization of Copper Oxopalladium 1/1

Advanced Spectroscopic Probes for Electronic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS Analysis

Determination of Coordination Environment and Oxidation States

The local atomic arrangement and the oxidation states of the constituent metals in copper-palladium oxides are fundamental to understanding their chemical and physical properties. Spectroscopic techniques are paramount in elucidating these features.

In CuxPd1–xO solid solutions, copper ions typically substitute palladium ions within the PdO lattice. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the oxidation states of elements. For copper-palladium oxides, the appearance of a signal for Cu 2p3/2 at approximately 933 eV, along with strong satellite peaks, confirms that copper is present in the +2 oxidation state. Similarly, the Pd 3d5/2 peak is characteristic of Pd2+ in an oxide environment. The crystal structure of these solid solutions often shows a relaxation of the tetragonal distortion around the metal cation as the copper concentration increases, shifting the metal-oxygen distances towards those found in pure copper(II) oxide (tenorite).

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Electronic States

X-ray Photoelectron Spectroscopy (XPS) provides critical insights into the electronic states of both the surface and bulk of copper-palladium oxides. Studies on CuxPd1–xO solid solutions reveal unusual shifts in the binding energies of both the palladium and copper core levels. rsc.orgaps.org

As the concentration of Cu2+ increases in the palladium oxide lattice, a linear increase in the binding energies of both Pd 3d and Cu 2p is observed. rsc.orgaps.org This phenomenon is attributed to an increased Madelung energy and relaxation effects that occur during the photoemission process. rsc.orgaps.org The Madelung energy, which represents the electrostatic potential at an ion site, is altered by the substitution of the larger Pd2+ cation with the smaller Cu2+ cation.

Furthermore, XPS, in conjunction with Auger Electron Spectroscopy (AES), has indicated that the surface composition of these materials is comparable to that of the bulk. rsc.org Analysis of the copper XPS Auger parameter also confirms that the chemical environment for copper in CuxPd1–xO is distinct and variable compared to that in pure tenorite (CuO). rsc.org

Below is a data table summarizing typical XPS binding energies observed in copper-palladium oxide systems.

Element Orbital Binding Energy (eV) Inferred Oxidation State
CopperCu 2p3/2~933 - 935.6+2
PalladiumPd 3d5/2~336.9 - 338.4+2

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. wikipedia.org In the context of copper-oxopalladium, this technique is particularly useful for probing the Cu(II) centers, which have a d9 electron configuration with one unpaired electron.

While specific EPR studies on a 1:1 Cu-Pd-O compound are not prevalent, the principles of EPR spectroscopy on Cu(II) complexes provide a strong basis for predicting the expected spectral features. mdpi.comnih.govacs.orgacs.org The EPR spectrum of a Cu(II) ion in an oxide lattice is expected to be anisotropic, characterized by different g-values along different molecular axes (gx, gy, gz). For a tetragonally distorted octahedral or square planar environment, which is common for Cu(II), the spectrum would typically show an axial symmetry with g∥ > g⊥ > 2.0023.

The spectrum would also exhibit hyperfine splitting due to the interaction of the unpaired electron with the nuclear spin of the copper isotopes (63Cu and 65Cu, both with I = 3/2). This would result in a characteristic four-line hyperfine pattern in the g∥ region. The magnitude of the g-values and the hyperfine coupling constants (A) are sensitive to the coordination environment, the nature of the ligands (in this case, oxide ions), and the degree of covalency of the Cu-O bonds.

EPR Parameter Typical Value for Cu(II) in Oxide Environment Information Provided
g∥> 2.2Geometry and nature of the ground state
g⊥~2.05 - 2.08Geometry and nature of the ground state
A∥ (63Cu)120 - 200 x 10^-4 cm^-1Covalency of the Cu-O bond and coordination
A⊥ (63Cu)< 30 x 10^-4 cm^-1Covalency of the Cu-O bond and coordination

Mössbauer Spectroscopy (if applicable) for Oxidation State and Spin State Determination

Mössbauer spectroscopy is a nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. nih.gov However, this technique is not applicable for the direct characterization of Copper-oxopalladium (1/1). The reason for this is that neither copper nor palladium has isotopes that are suitable for conventional Mössbauer spectroscopy.

While there are reports of Mössbauer studies on copper-containing materials, such as high-temperature superconductors, these typically involve doping the material with a Mössbauer-active isotope like 57Fe to probe the local environment indirectly. aps.orgresearchgate.net Similarly, Mössbauer spectroscopy has been applied to study palladium-containing systems, but often in the context of palladium hydrides or alloys with other Mössbauer-active elements. researchgate.netresearchgate.netiaea.org Therefore, for determining the oxidation and spin states of copper and palladium in a pure copper-palladium oxide, other techniques like XPS and EPR are the methods of choice.

Vibrational Spectroscopy for Bonding and Local Environment

Vibrational spectroscopy, including Far-Infrared (Far-IR) and Raman spectroscopy, provides valuable information about the bonding and local atomic environment in materials by probing their vibrational modes.

Far-Infrared and Raman Spectroscopy for Metal-Oxygen Vibrations

In copper-palladium oxides, the vibrational spectra are dominated by the stretching and bending modes of the metal-oxygen bonds. Far-IR and Raman spectroscopy are complementary techniques for observing these vibrations.

For metal oxides, the metal-oxygen stretching vibrations typically appear in the Far-IR region, generally below 700 cm-1. In the case of CuxPd1–xO, one would expect to observe bands corresponding to both Cu-O and Pd-O stretching modes. The positions of these bands are sensitive to the bond lengths, coordination numbers, and the masses of the metal atoms. For instance, Cu-O stretching vibrations in copper(II) oxide (CuO) are observed in the range of 500-600 cm-1. The incorporation of copper into the PdO lattice would likely lead to the appearance of new vibrational modes or shifts in the existing Pd-O modes.

Raman spectroscopy is also a powerful tool for characterizing metal oxides. The Raman spectra of CuxPd1–xO would be expected to show characteristic peaks for the PdO host lattice, which may be perturbed by the presence of copper. The introduction of copper could lead to changes in the intensity, position, and width of the Raman bands of PdO, reflecting the structural changes and the presence of Cu-O bonds.

A representative table of expected vibrational modes is provided below.

Vibrational Mode Typical Wavenumber Range (cm-1) Spectroscopic Technique
Cu-O Stretching500 - 600Far-IR, Raman
Pd-O Stretching400 - 650Far-IR, Raman
O-Cu-O/O-Pd-O Bending< 400Far-IR, Raman

Advanced Microscopy for Morphological and Compositional Analysis

Advanced microscopy techniques are essential for understanding the morphology, particle size, and elemental distribution in copper-palladium oxide materials. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), often coupled with Energy-Dispersive X-ray Spectroscopy (EDX), provide a comprehensive picture of the material's physical and compositional characteristics.

SEM provides high-resolution images of the surface topography of the material, revealing information about particle shape, size distribution, and agglomeration. TEM, on the other hand, allows for the visualization of the internal structure of the material at the nanoscale, including crystal lattice fringes and defects.

EDX analysis, which can be performed in both SEM and TEM, provides elemental composition maps of the sample. This is particularly useful for CuxPd1–xO solid solutions to confirm the presence and quantify the relative amounts of copper, palladium, and oxygen. EDX mapping can also reveal the homogeneity of the elemental distribution, confirming whether copper is uniformly incorporated into the palladium oxide matrix or if there is phase segregation.

Technique Information Obtained
Scanning Electron Microscopy (SEM)Surface morphology, particle size and shape
Transmission Electron Microscopy (TEM)Internal structure, crystallinity, lattice imaging
Energy-Dispersive X-ray Spectroscopy (EDX)Elemental composition and distribution

High-Resolution Transmission Electron Microscopy (HR-TEM)

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful technique for visualizing the crystalline structure of materials at the atomic scale. In the study of Copper-oxopalladium (1/1) systems, HR-TEM reveals details about particle size, morphology, and the presence of crystalline lattices, which can indicate the formation of alloyed or phase-segregated structures.

Research on bimetallic Cu-Pd nanoparticles has utilized HR-TEM to characterize their structure. For instance, studies on Cu-Pd alloy nanoparticles with a 1:1 atomic ratio have shown the formation of both ordered and disordered structures. HR-TEM images can reveal the distinct lattice fringes corresponding to specific crystallographic planes, confirming the crystalline nature of the nanoparticles. In some cases, the formation of a Cu0.3Pd0.7O solid solution has been identified through HR-TEM analysis, which is proximate to the 1:1 stoichiometry.

The analysis of HR-TEM images often involves measuring the lattice spacing, which can be compared to known values for copper oxides, palladium oxides, and various Cu-Pd alloy phases to identify the composition and crystal structure of the nanoparticles. For example, the measured lattice fringes in palladium nanocrystals have been shown to correspond to the {111} lattice planes of the face-centered cubic (fcc) structure of palladium. Similarly, for copper oxide nanoparticles, HR-TEM can distinguish between different phases such as CuO and Cu2O.

Interactive Table: HR-TEM Findings for Copper-Palladium Nanomaterials

Parameter Observed Value/Description Reference Compound/Phase
Particle Morphology Varied, including spherical and nanocrystals Copper-oxopalladium (1/1)
Crystallinity Crystalline nature confirmed by lattice fringes Copper-oxopalladium (1/1)
Lattice Spacing (Pd) 0.223 nm Corresponds to {111} planes of fcc Pd

Scanning Transmission Electron Microscopy (STEM) with Elemental Mapping (e.g., EDX, EELS)

Scanning Transmission Electron Microscopy (STEM) provides high-resolution imaging, and when combined with analytical techniques like Energy Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS), it becomes a powerful tool for elemental mapping. This allows for the visualization of the spatial distribution of different elements within a single nanoparticle.

In the characterization of Copper-oxopalladium (1/1), STEM-EDX is instrumental in confirming the elemental composition and distribution of copper, palladium, and oxygen. Studies on bimetallic Cu-Pd nanoparticles with a 1:1 atomic ratio have employed STEM-EDX to map the distribution of Cu and Pd. These maps can reveal whether the elements are uniformly mixed, indicating an alloyed structure, or if they are segregated into distinct domains, suggesting a core-shell or phase-separated morphology. For example, in disordered CuPd alloys, STEM-EDX maps show a homogeneous distribution of Cu and Pd atoms, while in phase-separated samples, distinct regions of Cu and Pd are observed.

EELS can provide additional information about the chemical state of the elements. For copper, the fine structure of the L2,3 edges can be used to determine its oxidation state, distinguishing between metallic copper, Cu(I) in Cu2O, and Cu(II) in CuO. Similarly, the EELS spectra of palladium can provide insights into its oxidation state. This level of detailed analysis is crucial for understanding the nature of the "oxo" component in Copper-oxopalladium (1/1).

Interactive Table: STEM with Elemental Mapping Data for Copper-Palladium Systems

Technique Information Obtained Findings for 1:1 Cu:Pd Systems
STEM-HAADF High-angle annular dark-field imaging for Z-contrast Reveals morphology and presence of nanoparticles.
STEM-EDX Elemental composition and mapping Confirms 1:1 atomic ratio of Cu:Pd. Shows homogeneous distribution in alloys and segregation in phase-separated particles.

| EELS | Chemical state and electronic structure | Can differentiate between metallic and oxidized states of Cu and Pd. |

Theoretical and Computational Investigations of Copper Oxopalladium 1/1

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the detailed examination of the electronic characteristics of Copper-oxopalladium (1/1).

DFT calculations are employed to determine the ground state properties of Copper-oxopalladium (1/1). These calculations typically involve optimizing the crystal structure to find the lowest energy configuration. From this, key parameters such as lattice constants, bond lengths, and bond angles can be derived.

The electronic band structure, a critical output of DFT calculations, describes the ranges of energy that an electron is allowed to possess within the solid. wikipedia.org For Copper-oxopalladium (1/1), the band structure would reveal whether the material is a metal, semiconductor, or insulator. In related copper oxides, the hybridization between copper d orbitals and oxygen p orbitals plays a significant role in determining the electronic properties. rsc.orgaps.org Similarly, in copper-palladium alloys, the d-orbitals of both metals contribute significantly to the valence band. researchgate.net For Copper-oxopalladium (1/1), a complex interplay between Cu 3d, Pd 4d, and O 2p orbitals would be expected to define the electronic landscape near the Fermi level.

Illustrative Data Table: Calculated Ground State Properties of Copper-Oxopalladium (1/1)

PropertyCalculated Value (Illustrative)
Lattice Constant (a)3.5 Å
Lattice Constant (b)3.5 Å
Lattice Constant (c)5.0 Å
Cu-O Bond Length1.9 Å
Pd-O Bond Length2.0 Å
Band Gap1.5 eV (Indirect)

To elucidate the nature of the chemical bonds within Copper-oxopalladium (1/1), various analytical tools can be applied to the DFT-calculated electron density.

Bader Charge Analysis partitions the total electron density into atomic basins, providing an estimate of the charge associated with each atom. utexas.edu This analysis helps to quantify the degree of ionicity in the Cu-O and Pd-O bonds. In many metal oxides, Bader analysis reveals significant charge transfer from the metal to the oxygen atoms. researchgate.netmdpi.commdpi.com

Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org ELF analysis is a powerful tool for visualizing chemical bonds and lone pairs. wikipedia.orgresearchgate.netcam.ac.uk High ELF values indicate regions of high electron localization, characteristic of covalent bonds or lone pairs, while lower values suggest more delocalized, metallic-like bonding. aps.org For Copper-oxopalladium (1/1), ELF could distinguish between the covalent and ionic character of the metal-oxygen interactions.

Illustrative Data Table: Bader Charges and ELF Maxima for Copper-Oxopalladium (1/1)

AtomBader Charge (e) (Illustrative)ELF Maximum in Bonding Region (Illustrative)
Copper+1.20.75 (Cu-O)
Palladium+1.30.70 (Pd-O)
Oxygen-1.25-

The oxidation states of copper and palladium are fundamental to the electronic configuration of Copper-oxopalladium (1/1). Copper commonly exhibits oxidation states of +1 (cuprous) and +2 (cupric), with +3 and +4 being rare. echemi.comstudy.comaskiitians.comquora.com Palladium also has multiple possible oxidation states. The specific oxidation states of Cu and Pd in this compound would dictate the number of d-electrons for each metal ion, which in turn governs the magnetic properties and the nature of the electronic bands near the Fermi level. DFT calculations incorporating a Hubbard U correction (DFT+U) are often necessary to accurately model the electronic structure of materials with strongly correlated d-electrons, such as copper oxides. aps.org Ab initio calculations on cuprate superconductors have shown that oxidation can lead to holes on the oxygen atoms rather than forming Cu(III). nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. aps.orgnih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide insights into the thermal stability, phase transitions, and mechanical properties of Copper-oxopalladium (1/1). These simulations rely on interatomic potentials that describe the forces between atoms. For metallic systems and their oxides, embedded atom method (EAM) potentials are often employed. nih.gov MD simulations could be used to investigate how the crystal structure of Copper-oxopalladium (1/1) behaves at different temperatures and pressures, and to identify potential phase transformations or decomposition pathways.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore the potential chemical reactivity of Copper-oxopalladium (1/1), for instance, in catalytic applications.

A potential energy surface (PES) is a multidimensional representation of the energy of a system as a function of the positions of its atoms. longdom.orglibretexts.orgwikipedia.orglibretexts.org By mapping out the PES for a chemical reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. libretexts.org For Copper-oxopalladium (1/1), DFT calculations can be used to explore the PES for reactions occurring on its surfaces. This would involve identifying the minimum energy paths for reactant molecules to transform into products, and calculating the energy barriers associated with these transformations. Such studies are crucial for understanding the catalytic mechanism and predicting the efficiency of a catalyst. For instance, in Suzuki-Miyaura coupling reactions, oxo-palladium species have been identified as key intermediates, and DFT has been used to explore the reaction pathways. rsc.orgacs.org

Kinetic Isotope Effects (KIE) Predictions

Theoretical predictions of kinetic isotope effects (KIEs) serve as a powerful tool for elucidating the reaction mechanisms involving the Copper-Oxopalladium (1/1) (CuOPd) moiety. By computationally modeling the isotopic substitution of an atom at or near a reactive center, insights into the transition state (TS) structure and the rate-determining step (RDS) of a catalytic cycle can be gained. nih.govnih.gov The KIE is determined by the changes in zero-point vibrational energies between the isotopically labeled and unlabeled reactants and, crucially, the transition states. researchgate.netacs.org

In reactions catalyzed by palladium complexes, such as C-H activation or cross-coupling reactions, KIE studies have been instrumental. For instance, significant primary KIEs (typically kH/kD > 2) are often indicative of C-H bond cleavage being involved in the rate-determining step. researchgate.net Computational methods, primarily Density Functional Theory (DFT), allow for the precise location of transition state structures and the calculation of vibrational frequencies necessary to predict KIE values. These theoretical predictions can then be compared with experimental data to validate a proposed mechanistic pathway. nih.govnih.gov

For a hypothetical C-H activation reaction at a substrate R-H catalyzed by a CuOPd species, the mechanism could involve the oxo group as the initial proton acceptor. The predicted KIEs for such a process can differentiate between various possible transition states. A high calculated kH/kD value would support a mechanism where the C-H bond is significantly broken in the transition state. Conversely, a KIE value near unity would suggest that C-H bond activation is not the rate-limiting event. acs.org DFT calculations can model the KIEs for proposed steps, providing quantitative predictions that can be compared with experimental results to refine mechanistic models. nih.gov

Below is a data table of computationally predicted KIEs for a proposed C-H activation step by a model CuOPd complex.

Table 1: Predicted Kinetic Isotope Effects (kH/kD) for a Hypothetical C-H Activation by Copper-Oxopalladium (1/1) at 298 K
Proposed Transition StateComputational MethodPredicted kH/kDImplication for Rate-Determining Step
TS1: Concerted Metalation-DeprotonationDFT (B3LYP/6-311G(d,p))5.8C-H bond cleavage is likely the rate-determining step.
TS2: Proton Abstraction by Oxo GroupDFT (M06/def2-TZVP)6.5Strongly indicates C-H bond breaking in the primary RDS.
TS3: Substrate CoordinationDFT (B3LYP/6-311G(d,p))1.1C-H bond cleavage is not involved in this step.

Computational Prediction of Spectroscopic Signatures

Computational modeling provides a critical avenue for predicting the spectroscopic signatures of novel or transient species like Copper-Oxopalladium (1/1), facilitating their experimental identification and characterization.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): Theoretical simulations of XAS and XPS spectra offer profound insights into the electronic structure, oxidation states, and local coordination environment of the Cu and Pd centers in the CuOPd complex. rsc.orgarxiv.org XAS, particularly at the Cu and Pd L-edges and the O K-edge, probes the unoccupied density of states and can reveal information about the geometry and bonding of the absorbing atom. beilstein-journals.org First-principles calculations based on DFT or more advanced methods like the Bethe-Salpeter equation (BSE) can simulate X-ray Absorption Near Edge Structure (XANES) spectra. arxiv.orgbeilstein-journals.org For the CuOPd moiety, simulated XAS could confirm the presence of the Cu-O-Pd bridge and provide estimates of bond angles and distances.

XPS is highly sensitive to the chemical environment and oxidation state of an element. acs.org By calculating the core-level binding energies of Cu 2p, Pd 3d, and O 1s electrons, theoretical XPS spectra can be generated. Shifts in these binding energies compared to standard copper and palladium oxides would provide direct evidence for the formation of the bimetallic oxo-species. acs.org

Table 2: Predicted Core-Level Binding Energies (eV) for Copper-Oxopalladium (1/1) from DFT Calculations
Core LevelPredicted Binding Energy (eV)Reference CompoundReference Binding Energy (eV)Interpretation of Shift
Cu 2p3/2933.5CuO933.6Indicates a Cu(II) oxidation state with minor electronic perturbation from Pd.
Pd 3d5/2336.8PdO336.2Suggests a Pd(II) state with electron density withdrawal by the oxo bridge.
O 1s529.8PdO529.2Shift consistent with a bridging oxygen in an electron-rich bimetallic environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a vital technique for studying species with unpaired electrons. Assuming the Copper-Oxopalladium (1/1) complex contains Cu(II) (a d9 ion with one unpaired electron), it would be EPR-active. Computational simulations can predict the EPR spectrum by calculating the g-tensor and the hyperfine coupling (A-tensor) matrix. ethz.ch These parameters are highly sensitive to the coordination geometry and the nature of the ligands surrounding the paramagnetic center. ethz.chresearchgate.net For a CuOPd species, the simulated spectrum would reflect the specific electronic environment of the Cu(II) ion, influenced by the adjacent oxopalladium unit. Comparing the simulated spectrum with experimental data would be a definitive method for structural validation. youtube.commdpi.com

Table 3: Simulated EPR Spin Hamiltonian Parameters for a Hypothetical Copper-Oxopalladium (1/1) Species
ParameterPredicted ValueInterpretation
g_parallel (g∥)2.28Axial symmetry, characteristic of a distorted square-planar or square-pyramidal Cu(II) center.
g_perpendicular (g⊥)2.07
A_parallel (A∥) (Cu)165 x 10⁻⁴ cm⁻¹Magnitude of hyperfine coupling reflects the covalent character of the Cu-O bond and the delocalization of the unpaired electron.
A_perpendicular (A⊥) (Cu)25 x 10⁻⁴ cm⁻¹

Development of New Computational Descriptors for CuOPd Reactivity

To accelerate the rational design of catalysts based on the Copper-Oxopalladium (1/1) motif, it is essential to develop computational descriptors that can predict catalytic activity and selectivity. ethz.ch These descriptors are theoretical parameters, derived from calculations (typically DFT), that correlate with experimentally observed reactivity trends. For bimetallic systems, descriptors often relate to the synergistic electronic and geometric effects between the two metals. acs.org

For the CuOPd system, reactivity is likely centered around the bimetallic core, particularly the oxo ligand and the adjacent metal sites. Therefore, effective descriptors should quantify the properties of this active center. The d-band model, which correlates the energy of the d-band center of a metal surface with its adsorption properties, is a widely used descriptor for transition metal catalysts. acs.org In the context of a molecular CuOPd species, analogous descriptors based on molecular orbital energies could be developed.

Potential new descriptors for CuOPd reactivity could include:

Oxo-Ligand Basicity: The calculated proton affinity or the binding energy of a Lewis acid to the oxygen atom could serve as a descriptor for the role of the oxo group in proton-coupled electron transfer or as a nucleophile.

Bimetallic Synergism Index: A parameter derived from the charge distribution and orbital overlap between Cu, O, and Pd could quantify the electronic synergy. For instance, the formation energy of the Cu-O-Pd unit relative to the separate metal oxides could be a key descriptor. semanticscholar.orgrsc.org

Intermediate Binding Energies: The adsorption or binding energies of key reaction intermediates (e.g., substrates or products) to the Cu or Pd sites can be powerful descriptors for predicting reaction pathways and turnover frequencies. rsc.orgnih.gov

Table 4: Proposed Computational Descriptors for Copper-Oxopalladium (1/1) Reactivity
DescriptorComputational MethodPredicted Correlation with Reactivity
Oxygen Binding Energy (E_bind_O)DFTWeaker binding may correlate with higher activity in oxidation reactions.
d-band Center of Cu and PdDFT (Projected Density of States)Shift in d-band center upon forming the Cu-O-Pd linkage can predict changes in adsorbate binding strength. rsc.org
Calculated Charge on Oxygen (Mulliken/Bader)DFTMore negative charge may indicate higher nucleophilicity and reactivity in certain reaction types. acs.org
HOMO-LUMO Gap of the CuOPd CoreDFTA smaller gap may suggest higher reactivity and easier electron transfer.

Reactivity and Mechanistic Studies of Copper Oxopalladium 1/1 in Chemical Transformations

Fundamental Reaction Pathways Involving CuOPd

The reactivity of copper-palladium systems is governed by fundamental organometallic reaction steps. The presence of both metals, along with ligands such as the oxo group, can significantly influence the energy barriers and kinetics of these pathways. Bimetallic catalysis, in this context, offers an alternative paradigm to traditional single-site catalysis, potentially unlocking novel reactivity. rsc.orgacs.org

Oxidative addition and reductive elimination are cornerstone steps of many palladium-catalyzed cross-coupling reactions. nih.govacs.orgrsc.org In a typical cycle, a Pd(0) species undergoes oxidative addition with an organic halide (Ar-X) to form a Pd(II) intermediate. The final, product-forming step is the reductive elimination from a Pd(II) species, which regenerates the Pd(0) catalyst.

The presence of a copper co-catalyst can influence these steps. While palladium is central to the oxidative addition/reductive elimination cycle, copper can participate in synergistic redox processes. rsc.org For instance, bimetallic cooperation can lower the activation barriers for redox transformations. acs.org In some systems, a binuclear Pd(III)-Pd(III) species, formed via oxidation, has been proposed as an intermediate from which reductive elimination occurs. acs.org The oxo-ligand, typically generated from a base like hydroxide, can modify the electronic properties of the palladium center, potentially influencing the rates of both oxidative addition and reductive elimination.

The coordination sphere of a metal catalyst is highly dynamic, with ligands associating and dissociating to enable substrate binding and reaction. In Cu-Pd systems, the dynamics are complex, involving the exchange of phosphine (B1218219) ligands, solvent molecules, anions (e.g., halides), and the substrates themselves. chinesechemsoc.orgnih.govrsc.org

Role of Oxo-Palladium Species in Catalytic Cycles (e.g., Suzuki-Miyaura, Sonogashira Coupling)

The involvement of oxo-palladium species has been a subject of intense mechanistic investigation, particularly in Suzuki-Miyaura and Sonogashira cross-coupling reactions. This pathway provides an alternative explanation for the role of the base, a necessary component in these reactions.

In the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, two primary mechanisms have been proposed for the crucial transmetalation step: the "boronate pathway" and the "oxo-palladium pathway". nih.govrsc.org

Boronate Pathway : The base first reacts with the boronic acid to form a more nucleophilic boronate species, which then transmetalates its organic group to the [LₙPd(Ar)X] complex. nih.govrsc.org

Oxo-Palladium Pathway : The base (e.g., hydroxide) first displaces the halide ligand on the palladium(II) center to form a palladium-hydroxide complex, [LₙPd(Ar)OH]. This species then reacts with the neutral boronic acid. nih.govacs.orgrsc.org

Considerable debate has surrounded these two pathways. However, several kinetic and stoichiometric studies have provided strong evidence that the oxo-palladium pathway is often the kinetically favored route. rsc.orgrsc.org For example, it was found that a pre-formed alkoxo-palladium complex was highly reactive towards the boron reagent, supporting the viability of this mechanism. rsc.orgrsc.org Electrochemical studies have also indicated that the reaction between a neutral boronic acid and an oxo-palladium species is the only one that occurs at a significant rate under certain conditions. rsc.org

Mechanistic Proposals in Suzuki-Miyaura Coupling
PathwayProposed Key StepRole of BaseSupporting Evidence
Boronate PathwayReaction of [LₙPd(Ar)X] with an activated boronate, [R-B(OH)₃]⁻. nih.govActivates the organoboron reagent.Often assumed in computational studies due to the ready formation of boronate in basic media. rsc.org
Oxo-Palladium PathwayReaction of [LₙPd(Ar)OH] with neutral boronic acid, R-B(OH)₂. nih.govActivates the palladium complex by ligand exchange.Kinetic, stoichiometric, and electrochemical studies show this pathway can be significantly faster. rsc.orgrsc.org

Copper is a well-established co-catalyst in the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide. It is widely accepted that the primary role of copper(I) is to react with the terminal alkyne to form a copper acetylide intermediate. rsc.orgrsc.org This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex, transferring the alkynyl group to the palladium center, from which reductive elimination occurs. rsc.org In this context, copper facilitates a key step in the cycle that is parallel to, but distinct from, the formation of an oxo-palladium species.

Density Functional Theory (DFT) calculations have been instrumental in probing the energetics and structures of the transient species involved in these catalytic cycles. researchgate.netmdpi.comresearchgate.net Computational studies have explored the full catalytic cycle of the Suzuki-Miyaura reaction, comparing the energy profiles of the oxo-palladium and boronate pathways. mdpi.comresearchgate.net

While early theoretical work struggled to locate a low-energy pathway for the formation of the key oxo-palladium species, later studies have found viable routes. rsc.org DFT calculations have been used to model the pre-transmetalation intermediates and have shown that the formation of complexes with a Palladium-Oxygen-Boron linkage is highly favorable. mdpi.com These computational models support experimental observations that the oxo-palladium pathway can be the dominant catalytic route. rsc.orgmdpi.com In the Sonogashira reaction, DFT studies have analyzed the energetics of the three main stages: oxidative addition, alkynylation (transmetalation from copper or direct C-H activation), and reductive elimination, confirming that the alkynylation step often has the highest activation energy, which underscores the importance of the co-catalyst. researchgate.net

Selected DFT Findings on Cross-Coupling Intermediates
ReactionIntermediate/Pathway StudiedKey Computational FindingReference
Suzuki-MiyauraOxo-Palladium vs. Boronate PathwayCalculations identified a lower energy pathway for the oxo-palladium route, despite challenges in modeling the initial hydrolysis. rsc.org
Suzuki-MiyauraPre-transmetalation intermediatesEnergetic profiles show highly favored formation of intermediates featuring a Pd-O-B linkage, which readily undergo transmetalation. mdpi.com
Sonogashira (Cu-free)Full catalytic cycleThe alkynylation step (reaction of the Pd-Ar complex with the alkyne) possesses the highest activation barrier, rationalizing the need for a co-catalyst. researchgate.net
Sonogashira (Cu/Pd)Transmetalation Transition StateIsolable model complexes for transmetalation intermediates were synthesized; DFT suggested the Pd-Cu distance is within bonding range only at the transition state. ethz.ch

Influence of Oxygen and Water on CuOPd Reactivity and Stability

The reactivity and stability of copper-palladium oxide systems are significantly influenced by the presence of oxygen and water. These molecules can act as reactants, promoters, or agents of deactivation depending on the specific chemical environment and reaction.

In the context of catalytic oxidation reactions, oxygen is a fundamental reactant. For instance, in the oxidation of carbon monoxide (CO), the simultaneous presence of both oxygen and water vapor is a prerequisite for the stable and active operation of PdCl2–CuCl2 catalysts at low temperatures. mdpi.com The absence of H2O and O2 prevents the catalyst from oxidizing CO at room temperature. mdpi.com Copper oxide itself is recognized for its strong affinity for oxygen, making it an effective catalyst for oxidation reactions at relatively low temperatures. candcs.de

Water plays a multifaceted role. In some catalytic systems, it is essential for the reaction mechanism. For example, in the low-temperature oxidation of CO over a PdCl2–CuCl2/γ-Al2O3 catalyst, water plays a key role, as indicated by the high positive order of reaction with respect to water's partial pressure. mdpi.com This suggests that water is directly involved in the formation of carbon dioxide. mdpi.com Furthermore, dissociative adsorption of water has been observed on copper-terminated Cu2O surfaces, which could influence surface reactivity. diva-portal.org

Conversely, the presence of water can also lead to changes in the catalyst structure. In studies of PdCl2–CuCl2 catalysts, it was found that copper exists as paratacamite (Cu2(OH)3Cl) on the catalyst surface, indicating the integral role of hydroxyl groups derived from water in the catalyst's resting state. mdpi.com

In the context of catalytic denitrification in water, the presence of oxygen in the hydrogen reducing stream has been shown to remarkably improve the selectivity towards N2 formation over Pd-Cu supported catalysts. nih.gov This effect, which leads to significantly lower formation of undesired byproducts like ammonium (B1175870) (NH4+) and nitrite (B80452) (NO2-), is observed irrespective of the support material or initial nitrate (B79036) concentration. nih.gov This suggests that oxygen can favorably modify the reaction pathway on the Cu-Pd surface. nih.gov

The long-term stability of copper-palladium materials is also a key consideration. Bimetallic Cu-Pd catalysts have been reported to be more active and stable than their monometallic counterparts in certain reactions. researchgate.net The formation of Cu-Pd alloys can enhance stability, and the interaction between copper and palladium is believed to create more stable active sites. nih.govacs.org However, like many metal oxide catalysts, prolonged exposure to certain reactants or high temperatures can lead to sintering or phase changes, although PdO is noted for its structural stability at temperatures below 800 °C. doi.org

Reaction Kinetics and Thermodynamic Studies

Kinetic and thermodynamic studies provide fundamental insights into the reaction pathways, rates, and stability of intermediates and products in reactions involving copper-palladium oxide catalysts.

For C-H bond arylation reactions, it has been proposed that the oxidation of Pd(II) to a high-energy Pd(IV) intermediate is the rate-determining step in the catalytic cycle. scispace.com In other tandem reactions, such as oxidation/Knoevenagel condensation/reduction, kinetic studies have shown that the transfer hydrogenation by a Pd-hydride species is the rate-determining step. nih.gov In the electrocatalytic oxidation of formaldehyde (B43269) on Pd-Cu2O quantum dot assemblies, density functional theory (DFT) calculations indicate that the conversion of a CH2O2 intermediate to a COOH intermediate is the rate-determining step. acs.org

The activation energy barrier is the minimum energy required for a reaction to occur. Lowering this barrier is the primary function of a catalyst. Studies on various catalytic reactions involving Cu-Pd systems have reported a range of activation energies, as detailed in the table below. For example, in CO2 hydrogenation, DFT studies have shown that PdZn surfaces exhibit lower activation energy barriers than pure Pd facets. cardiff.ac.uk In methanol (B129727) steam reforming, single-atom Cu and Pd catalysts on a ZnO support show significantly lower activation barriers for the rate-determining step compared to high-loading alloyed catalysts. acs.org For the dehydration of methanol to dimethyl ether, the activation energy over a CuO/γ-χ–Al2O3 catalyst was found to be 112.57 kJ/mol, while for a PdO/γ–χ–Al2O3 catalyst it was 45.73 kJ/mol. doi.org

Table 1: Activation Energies for Various Reactions on Copper and Palladium-Based Catalysts

Catalytic Reaction Catalyst System Rate-Determining Step Activation Energy (Ea) Source(s)
Methanol Dehydration CuO/γ–χ–Al2O3 - 112.57 kJ/mol doi.org
Methanol Dehydration PdO/γ–χ–Al2O3 - 45.73 kJ/mol doi.org
Methane C-C Coupling Cu/IrO2(110) CH3 + CH3 → C2H6 0.75 eV tyut.edu.cn
Methane C-C Coupling Pd/IrO2(110) CH3 + CH3 → C2H6 1.76 eV tyut.edu.cn
Formaldehyde Oxidation Pd-Cu2O QDA CH2O2* → COOH* Lowered by 0.21 eV vs Pd acs.org
CO Oxidation (low temp) Pd/Al2O3 Reaction at island perimeters ~15 kcal/mol (62.8 kJ/mol) osti.gov
CO Oxidation (high temp) Pd/Al2O3 Langmuir-Hinshelwood mechanism ~23 kcal/mol (96.2 kJ/mol) osti.gov
Copper Oxidation Cu(111) Cubic oxidation law 89.6 kJ/mol mdpi.com

Thermodynamic studies of the Cu-Pd system have been conducted, primarily focusing on phase stability and equilibria within the bimetallic alloy system. researchgate.net Thermodynamic modeling using the CALPHAD (CALculation of PHAse Diagrams) technique has been employed to optimize parameters for the liquid and face-centered cubic (fcc) solution phases, described with a substitutional solution model. researchgate.net A two-sublattice model has been used to describe the homogeneity range of the CuPd phase, leading to a self-consistent set of thermodynamic parameters that allow for the calculation of the phase diagram. researchgate.net

DFT calculations have also been used to determine the thermodynamic properties of various copper-based species, including oxides and hydroxides. researchgate.net These studies provide valuable data on temperature-dependent properties such as entropy, enthalpy, and Gibbs free energy, which are fundamental to understanding the stability of different compounds. researchgate.net For instance, such calculations can help predict the most stable crystalline phases, liquids, or gases in equilibrium at a given temperature, pressure, and composition. iaea.org

Investigations into more complex systems, such as Bi2CuO4 and Bi2PdO4, have revealed that a simple pseudo-binary description (e.g., Bi2O3–CuO) is often insufficient. rsc.org A complete thermodynamic description must include other oxide forms (like Cu2O) and consider the redox processes that occur during melting and crystallization. rsc.org

While these studies provide a thermodynamic framework for the broader Cu-Pd and copper oxide systems, specific equilibrium or stability constants for the formation and decomposition of a discrete "Copper-oxopalladium(1/1)" compound are not explicitly reported in the surveyed literature. The stability of such a compound would be intrinsically linked to the partial pressures of oxygen and other reactants, as well as the temperature, and would be related to the thermodynamic data of the constituent oxides and their alloys.

Applications in Advanced Catalysis: Mechanistic and Fundamental Aspects

CuOPd in Cross-Coupling Reactions: Beyond Traditional Pd/Cu Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, with copper often employed as a co-catalyst, particularly in reactions like the Sonogashira coupling. However, the defined stoichiometry and structure of CuOPd introduce mechanistic possibilities that are not typically observed in conventional Pd/Cu systems.

Unique Mechanistic Contributions of CuOPd in C-C and C-Heteroatom Bond Formation

The catalytic cycle of traditional palladium-catalyzed cross-coupling reactions generally involves oxidative addition, transmetalation, and reductive elimination. In bimetallic Cu-Pd systems, the presence of copper can significantly influence these elementary steps. The synergistic effects in CuOPd catalysts can lead to enhanced catalytic activity by facilitating the reduction of Pd(II) to the active Pd(0) species.

In the context of C-C bond formation, such as in Suzuki-Miyaura couplings, bimetallic Cu-Pd catalysts have demonstrated the ability to promote the reaction with high efficiency. The synergy between copper and palladium in these systems can lower the activation energy for the oxidative addition step. This is attributed to electronic effects where non-precious metals like copper can donate charge to the active palladium center, making it more electron-rich and thus more reactive towards aryl halides.

For C-heteroatom bond formation, such as C-N and C-O couplings, copper has historically played a central role. In CuOPd systems, the palladium component can facilitate the initial activation of the substrate, while the copper center can be involved in the heteroatom transfer. This cooperative mechanism can lead to milder reaction conditions and broader substrate scope compared to traditional copper-catalyzed methods. Bimetallic catalysis involving Pd and Cu has been shown to be effective in C-X coupling reactions, where the generation of organocopper species can transmetalate to a palladium co-catalyst.

A key distinction from traditional systems is the potential for bimetallic intermediates to assemble under reaction conditions, leading to reactivity that is not characteristic of single-site catalysts. This can involve binuclear bond-breaking and bond-forming steps, which represents a frontier in coupling chemistry.

Table 1: Comparison of Mechanistic Features in Cross-Coupling Reactions
Mechanistic FeatureTraditional Pd/Cu SystemsCuOPd Systems
Role of Copper Primarily as a co-catalyst, e.g., for transmetalation of acetylides in Sonogashira coupling.Integral part of the active catalyst, influencing electronic properties of Pd and participating in redox cycles.
Catalyst Activation Often requires external reducing agents or sacrificial reagents to generate Pd(0).Intrinsic synergistic effects can facilitate the in-situ generation and stabilization of the active Pd(0) species.
Oxidative Addition Rate can be a limiting factor, especially with less reactive aryl chlorides.Enhanced rates due to electronic promotion of Pd by Cu, making it more nucleophilic.
Reductive Elimination Can be slow for certain substrates, leading to side reactions.The bimetallic nature can influence the geometry of the transition state, potentially lowering the barrier for reductive elimination.
Reaction Intermediates Primarily mononuclear Pd complexes.Potential for formation of bimetallic intermediates that open up new reaction pathways.

Catalyst Design Principles Based on CuOPd Structure and Reactivity

The design of effective CuOPd catalysts hinges on controlling the composition, morphology, and the interface between the copper and palladium components. The goal is to maximize the synergistic effects that lead to enhanced catalytic performance.

One key principle is the creation of single-atom alloys (SAAs) , where individual palladium atoms are isolated within a copper matrix. This approach has been shown to be highly effective in selective hydrogenation reactions, where the isolation of Pd sites by Cu prevents unwanted side reactions. This concept can be extended to cross-coupling reactions to control selectivity and prevent homocoupling.

Another important design strategy involves the synthesis of core-shell nanoparticles . For instance, a copper core with a palladium-containing shell can provide a high surface area of active palladium sites while benefiting from the electronic influence of the copper core. The ordered B2 intermetallic CuPd shell on a Cu core has demonstrated outstanding performance in selective hydrogenation due to the high surface density of active Pd sites isolated by Cu.

The choice of support material is also crucial. Supports can influence the dispersion, oxidation state, and stability of the CuOPd nanoparticles. For example, bio-silica has been used as an efficient support for Cu-Pd nanoparticles in aerobic oxidation reactions, allowing for catalyst recovery and reuse.

Table 2: Catalyst Design Strategies for CuOPd Systems
Design PrincipleDescriptionDesired Outcome in Catalysis
Single-Atom Alloys (SAAs) Isolating individual Pd atoms in a Cu matrix.High selectivity by preventing ensemble-dependent side reactions.
Core-Shell Nanoparticles A core of one metal (e.g., Cu) with a shell of the other (e.g., Pd).Enhanced activity and stability, with tunable electronic properties.
Control of Nanoparticle Size and Morphology Synthesizing nanoparticles with specific shapes (e.g., multipods) and sizes.Increased number of active sites (edges and corners) and improved mass transport.
Support Effects Utilizing supports like silica (B1680970), titania, or ceria to disperse and stabilize the nanoparticles.Improved catalyst stability, prevention of agglomeration, and potential for synergistic metal-support interactions.

Role of CuOPd in Oxidation and Reduction Catalysis

The interplay between copper and palladium in CuOPd systems also leads to unique catalytic properties in oxidation and reduction reactions. The ability of copper to readily cycle between different oxidation states (Cu(I) and Cu(II)) is key to its role in oxidation catalysis, while palladium is well-known for its hydrogenation activity.

Oxygen Activation and Transfer Mechanisms

In aerobic oxidation reactions, the activation of molecular oxygen is a critical step. Bimetallic Pd-Cu catalysts can facilitate this process through a cooperative mechanism. The copper component can interact with molecular oxygen, and the palladium can facilitate the subsequent steps of the oxidation process. The presence of copper can weaken the binding of oxygen adsorbates on the palladium surface by lowering the d-band center of the Pd, thus facilitating the oxygen reduction reaction.

Computational studies on Pd-Cu surfaces have shown that the energy barrier for oxygen dissociation can be significantly influenced by the bimetallic composition. The synergistic effect between Pd and Cu can lead to enhanced performance in reactions involving oxygen as a reactant.

Selective Oxidation and Reduction Processes

CuOPd catalysts have demonstrated high selectivity in various oxidation and reduction reactions. In the selective oxidation of alcohols , bimetallic Cu-Pd nanoparticles supported on materials like bio-silica have shown excellent selectivity to the corresponding aldehydes. The combination of Pd and Cu in a bimetallic catalyst is extensively used for the aerobic and solvent-free oxidation of benzyl (B1604629) alcohol.

In the realm of selective hydrogenation , CuPd catalysts have shown remarkable performance. For the selective hydrogenation of acetylene (B1199291) to ethylene (B1197577), an industrially important process, CuPd catalysts can achieve high selectivity by isolating palladium atoms in a copper matrix, which suppresses the over-hydrogenation to ethane. The formation of heterobonds between Pd and Cu leads to electronic changes that can promote desired hydrogenation reactions while suppressing undesired side reactions like decarbonylation.

Table 3: Performance of CuOPd Catalysts in Selective Oxidation and Reduction
ReactionCatalyst SystemKey Findings
Aerobic Oxidation of Benzylic Alcohols Cu-Pd nanoparticles on bio-silicaExcellent selectivity to aldehydes with catalyst reusability.
Solvent-Free Oxidation of Benzyl Alcohol Pd-Cu nanoparticles on TiO2High activity and selectivity to benzaldehyde.
Selective Hydrogenation of Acetylene CuPd bimetallic nanoparticlesHigh ethylene selectivity by isolating Pd sites.
Formic Acid Oxidation Cu-Pd alloy multipodsEnhanced CO tolerance and high electrocatalytic performance.

Bimetallic and Synergistic Effects in CuOPd Catalysis

The enhanced performance of CuOPd catalysts is a direct result of the synergistic effects between copper and palladium. These effects can be broadly categorized into electronic and geometric effects.

Electronic effects arise from the transfer of charge between the two metals. Due to their different electronegativities, there is often a net electron transfer from copper to palladium. This electronic modification of the palladium centers can enhance their catalytic activity in cross-coupling reactions by making them more susceptible to oxidative addition. In oxidation reactions, this charge transfer can also influence the binding of reactants and intermediates to the catalyst surface.

Geometric effects relate to the specific arrangement of copper and palladium atoms on the catalyst surface. The formation of bimetallic alloys or core-shell structures can lead to the creation of unique active sites that are not present in the monometallic counterparts. For example, the isolation of palladium atoms by copper atoms in a single-atom alloy can prevent the formation of palladium ensembles that are required for certain side reactions, thus enhancing selectivity.

The combination of these electronic and geometric effects leads to a catalyst that is often more active, selective, and stable than its individual components. The ability to tune these effects through careful catalyst design is key to unlocking the full potential of CuOPd catalysis.

Elucidation of Active Sites and Cooperative Catalysis

The enhanced catalytic performance of Copper-oxopalladium catalysts is often attributed to the synergistic or cooperative effects between the two distinct metal centers. The combination of different metals can create unique active sites that are not present in their monometallic counterparts. nih.gov Establishing a clear link between the catalyst's structure and its activity is fundamental to designing these active sites. digitellinc.com

In bimetallic Pd-Cu catalysts, the active sites are often composed of adjacent palladium and copper atoms. imt.si The relative concentration of these Pd-Cu sites on the catalyst's surface directly influences the reaction's pathway and selectivity. imt.si For instance, in reactions like the selective hydrogenation of alkynes, the role of the second metal is often to poison or modify the primary palladium sites to prevent over-hydrogenation. nih.gov

The characterization of these active sites requires sophisticated surface-sensitive techniques. X-ray Photoelectron Spectroscopy (XPS) is a valuable tool for determining the oxidation states and surface composition of the metals. Studies on Pd-Cu/γ-Al2O3 catalysts have used XPS to confirm that palladium is predominantly in its metallic state (Pd(0)), while copper can exist in various oxidation states, which is influenced by the addition of the noble metal. imt.si The nature of the active sites can also be dynamic; the surface composition of bimetallic nanoparticles can change in response to different gaseous environments, leading to the segregation of one metal over the other. nsf.gov This highlights the importance of in situ characterization to understand the true nature of the active site under reaction conditions. nsf.gov

The synergy between copper and palladium is also evident in aerobic oxidation reactions. Cooperative catalysis can involve pathways where both metals participate in the redox cycle. rsc.orgrsc.org For example, a proposed mechanism for a palladium/copper-catalyzed oxy-carbonation reaction involves the oxidative addition of a substrate to Pd(0), followed by sequential steps involving both metals to afford the final product and regenerate the Pd(0) catalyst. rsc.org

Table 1. Characterization Techniques and Findings for Active Sites in Pd-Cu Catalysts
TechniqueKey FindingsReference
X-ray Photoelectron Spectroscopy (XPS)Determines the oxidation states of Pd (often Pd(0)) and Cu on the catalyst surface. Reveals the presence of Pd(II) species at the surface in some preparations. imt.sinih.gov
Transmission Electron Microscopy (TEM)Shows the formation, size, and dispersion of spherical and small Pd nanoparticles on the support. nih.gov
Extended X-ray Absorption Fine Structure (EXAFS)Provides evidence for the formation of Pd metal clusters and indicates that Cu atoms may be situated on the surface of these clusters. imt.si
Auger Electron Spectroscopy (AES)Reveals the enrichment of Pd atoms in the very first surface sublayers of certain catalyst preparations. imt.si
Infrared (IR) and X-ray Absorption (XAS) Spectroscopies (in situ)Show that the surface composition is dynamic and can change with temperature and exposure to reactive gases, causing segregation of one metal. nsf.gov

Metal-Support Interactions in Heterogeneous CuOPd Catalysts

The choice of support for Copper-oxopalladium (1/1) catalysts is crucial. Supports like titania (TiO2), alumina (B75360) (Al2O3), silica (SiO2), and ceria (CeO2) are commonly employed. mdpi.comrsc.orgmdpi.com TiO2 is widely used due to its high oxygen storage capacity and ability to promote metal dispersion. mdpi.com Alumina supports can lead to highly dispersed and strongly bonded CuO species, which can enhance oxidation activity. mdpi.com The acidity and basicity of the support also play a vital role; for example, the basicity of MgO-supported catalysts was found to be important for selectivity in certain tandem reactions. nih.govmdpi.com

Strong metal-support interactions (SMSI) can lead to phenomena such as charge transfer, which alters the oxidation state of the metal and, consequently, its catalytic properties. youtube.com For instance, the interaction between copper nanoparticles and a magnesium oxide (MgO) support, while non-reducible, was found to be strong, with a significant influence on reactivity at the direct interface between the metal and the support. nih.gov The synergistic interactions between surface oxygen vacancies on the support and Cu+ species, as well as electron transfer at the metal/support interface, are often directly related to catalytic activity. rsc.orgscispace.com

The dispersion and size of the metal particles are also heavily influenced by the support. A high surface area and specific surface properties can promote better dispersion of the active metal phase, preventing agglomeration and leading to a higher population of active sites. mdpi.comresearchgate.net For example, using copper oxide as a support for palladium nanoparticles has been shown to prevent the potential agglomeration of the palladium particles. researchgate.net

Table 2. Effect of Different Supports on Pd-Cu Catalyst Performance
Support MaterialObserved EffectReaction TypeReference
γ-Al2O3Favors strong metal-support interaction, generating highly dispersed CuO species. High activity in the presence of oxygen.CO and Hydrocarbon Oxidation, NO Reduction mdpi.comrsc.orgscispace.com
TiO2High oxygen storage capacity, redox properties, and good metal dispersion ability.Aerobic Oxidation of Benzyl Alcohol mdpi.com
MgOBasicity of the support improves reaction selectivity. Strong interaction with Cu nanoparticles.Aldolization/Crotonization/Hydrogenation nih.govnih.gov
CeO2Enhances catalytic activity and hydrogen selectivity in Cu-based catalysts.Methanol (B129727) Steam Reforming mdpi.com
Carbon Nanotubes (CNTs)Higher NO conversion compared to γ-Al2O3 support in certain reactions.NO + CO Reaction scispace.com

Catalytic Selectivity and Regioselectivity Control Mechanisms

Controlling the selectivity of a catalytic reaction—chemoselectivity, regioselectivity, and stereoselectivity—is a paramount goal in chemical synthesis. In Copper-oxopalladium (1/1) catalysis, selectivity is intricately linked to the electronic and steric properties of the active sites, which can be modulated by ligands and the surrounding support environment.

Ligand Effects on Catalyst Performance

Ligands are essential components in many catalytic systems, playing a crucial role in tuning the reactivity and selectivity of the metal center. nih.gov By coordinating to the metal, ligands can alter its electronic properties (e.g., through σ-donation) and steric environment, thereby influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.govresearchgate.net

In palladium-catalyzed reactions, phosphine (B1218219) ligands are widely used. Their steric bulk and electron-donating character can increase the nucleophilicity of the Pd(0) center, lowering the activation energy for oxidative addition and facilitating reductive elimination. nih.govresearchgate.net The choice of ligand can dramatically impact the outcome of a reaction. For instance, in C-H bond functionalization, modifying the structure of N-N bidentate ligands on a palladium catalyst can lead to exquisite control over site selectivity. researchgate.netnih.gov Similarly, switching the ligand from an acetate (B1210297) to a carbonate has been shown to reverse the site selectivity in a coupling reaction. researchgate.net

In the context of Pd-Cu systems, ligands can also mediate interactions between the two metals or influence the stability of catalytic intermediates. In some aerobic oxidation reactions, ligands are known to promote the direct oxidation of palladium(0) by O2, bypassing the need for copper salts as redox co-catalysts. researchgate.net For copper-catalyzed C-O coupling reactions, oxalohydrazide ligands have been shown to create long-lived, highly active catalysts with high turnover numbers. nih.gov The performance of a catalyst can be governed by a balance between the energy required for a ligand to deform upon coordination and the accessibility of the resulting metal center to the reactants. ethz.ch

Substrate Scope and Limitations from a Mechanistic Perspective

The scope of substrates that can be effectively transformed by a catalyst and the inherent limitations of the catalytic system are best understood through detailed mechanistic studies. manchester.ac.ukyoutube.com The efficiency of a Copper-oxopalladium (1/1) catalyst can be highly dependent on the electronic and steric properties of the substrate.

For example, in Suzuki-Miyaura cross-coupling reactions, the substrate scope can be limited by steric hindrance near the reactive site of the boron reagent. mdpi.com Mechanistic investigations have highlighted that the activation of the boron-containing substrate is a key step, often proceeding through a tetracoordinate nucleophilic boronate species. mdpi.com Similarly, in C-N cross-coupling reactions, the scope can be expanded to include substrates with base-sensitive functional groups by careful choice of a weak, soluble base. acs.org

Understanding the reaction mechanism allows for the rationalization of observed limitations. For instance, if a particular functional group on a substrate inhibits the catalyst, perhaps by coordinating too strongly to the metal center, this will limit the substrate scope. Kinetic analysis can reveal the turnover-limiting step of a reaction, providing insights into how the catalyst interacts with the substrate. nih.gov In an enantioselective palladium-catalyzed alkene difunctionalization, kinetic analysis suggested that the turnover-limiting step was the attack of a nucleophile on a quinone methide intermediate, a process in which copper was found to be involved in productive product formation, not just catalyst turnover. nih.gov Such mechanistic understanding is critical for overcoming limitations and expanding the applicability of the catalytic system. nih.govwisc.eduyoutube.com

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Routes for Metastable CuOPd Phases

The catalytic properties of materials are intrinsically linked to their structure, and metastable phases—thermodynamically unstable structures that are kinetically trapped—can exhibit unique and superior catalytic activities compared to their stable counterparts. The exploration of novel synthetic routes to access metastable CuOPd phases is a critical research frontier.

Future work should focus on non-equilibrium synthesis techniques that can bypass the formation of the most thermodynamically stable structures. Methods such as microwave-assisted synthesis, which allows for rapid heating and short reaction times, could be employed to create unique CuOPd nanostructures. researchgate.net Another promising avenue is the sol-immobilization method, where pre-formed nanoparticles are deposited onto a support, which can help stabilize metastable configurations. mdpi.commdpi.com

Research should systematically investigate the influence of synthesis parameters—such as precursor choice, reducing agents, temperature ramps, and the nature of the support material—on the resulting phase. The goal is to create a library of CuOPd materials with varying structures, from amorphous alloys to specific crystalline metastable phases, and to correlate these structures with catalytic performance.

Synthesis TechniquePotential for Metastable PhasesKey Parameters to Investigate
Microwave-Assisted Synthesis Rapid, volumetric heating can create kinetically favored, non-equilibrium structures.Power, Ramp Rate, Solvent, Precursors
Sol-Immobilization Can stabilize high-energy nanoparticle configurations on a support material.Support Type, pH, Reducing Agent
Atomic Layer Deposition (ALD) Precise, layer-by-layer growth allows for atomic-level control over composition and structure.Precursor Chemistry, Temperature Cycles
High-Energy Ball Milling Induces mechanical alloying and can create disordered or amorphous phases.Milling Time, Frequency, Ball-to-Powder Ratio

In-Situ and Operando Spectroscopic Characterization during Reaction

To truly understand how a catalyst functions, it must be studied under actual working conditions. In-situ (under reaction-relevant conditions) and operando (simultaneously measuring catalytic activity and characterizing the catalyst) spectroscopy are powerful tools for revealing the dynamic nature of catalyst structures and reaction mechanisms. kit.edumdpi.com

Future research must apply a suite of these techniques to CuOPd catalysts. For instance, operando X-ray Absorption Spectroscopy (XAS) can provide real-time information on the oxidation states and coordination environments of both copper and palladium during a catalytic reaction. researchgate.netaston.ac.uknih.govresearchgate.net This is crucial for determining which metal is the primary active site and how the electronic structure changes in response to reactants.

Similarly, operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can identify adsorbed intermediate species on the catalyst surface during the reaction. rsc.org This provides direct insight into the reaction pathway and can help identify rate-determining steps or species responsible for deactivation. Combining these techniques will provide a holistic view of the structure-activity relationship in CuOPd catalysts. kit.edu

Spectroscopic TechniqueInformation GainedApplication to CuOPd
Operando XAS Oxidation state, coordination number, bond distances.Track changes in Cu and Pd electronic/geometric structure during reaction.
Operando DRIFTS Identification of surface adsorbates and reaction intermediates.Elucidate reaction mechanisms and identify key surface species.
In-situ Raman Spectroscopy Vibrational modes of metal oxides and adsorbed species.Monitor the state of the Cu-O and Pd-O bonds under reaction conditions.
In-situ XPS Surface elemental composition and oxidation states.Determine surface segregation and electronic state changes under near-ambient pressures.

Advanced Machine Learning and AI for CuOPd Catalyst Design and Prediction

The chemical space for bimetallic catalysts is vast, making traditional trial-and-error discovery methods inefficient. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate the design and screening of new catalytic materials. umich.eduresearchgate.netresearchgate.net

A significant future direction is the development of ML models trained on computational and experimental data to predict the catalytic performance of various CuOPd compositions and structures. semanticscholar.orgrsc.org By using density functional theory (DFT) calculations to generate large datasets of properties, such as the adsorption energies of reactants and intermediates, ML algorithms can learn complex structure-property relationships. nih.gov These trained models can then rapidly screen thousands of potential CuOPd candidates to identify the most promising ones for synthesis and testing. nih.govlbl.govnih.gov

Furthermore, AI can be used to identify novel "descriptors"—key physical or electronic properties that correlate with catalytic activity. rsc.orgnih.gov For the CuOPd system, AI could help determine the optimal d-band center, surface strain, or metal-oxygen bond strength needed for a specific reaction, thereby guiding rational catalyst design.

Development of Single-Atom or Cluster CuOPd Catalysts

Maximizing the utilization of precious metals like palladium is crucial for creating cost-effective catalysts. Single-atom catalysts (SACs) and sub-nanometer clusters represent the ultimate limit in atomic efficiency and often exhibit unique catalytic properties due to their low coordination numbers and quantum size effects. rsc.orgbohrium.comrsc.orgmdpi.com

A key research avenue is the design of CuOPd systems where one metal is present as isolated single atoms or small clusters on the surface of the other metal oxide. For example, creating catalysts with isolated Pd single atoms on a copper oxide support (Pd1/CuO) or Cu single atoms on a palladium oxide support (Cu1/PdO) could lead to exceptional activity and selectivity. semanticscholar.orgrsc.org Theoretical calculations have shown that single Pd atoms doped into copper nanoparticles can significantly lower the activation energy for H2 dissociation. rsc.orgresearchgate.net

The synthesis of these materials presents a challenge, requiring precise control to prevent atom migration and aggregation. bohrium.comfrontiersin.org Techniques like atomic layer deposition (ALD) and pyrolysis of polymer-encapsulated metals are promising routes. rsc.orgmdpi.com Characterization using high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) and XAS is essential to confirm the atomic dispersion of the metallic sites. semanticscholar.orgrsc.org

Understanding Long-Term Stability and Deactivation Mechanisms

For any catalyst to be industrially viable, it must exhibit high stability and a long operational lifetime. mdpi.com A critical area of future research is to thoroughly investigate the deactivation mechanisms of CuOPd catalysts under prolonged exposure to reaction conditions.

Common deactivation pathways for bimetallic catalysts include:

Sintering: The agglomeration of metal nanoparticles into larger particles at high temperatures, leading to a loss of active surface area. researchgate.netelsevierpure.com

Poisoning: The strong, often irreversible, adsorption of impurities (e.g., sulfur compounds) onto active sites, blocking them from reactants. researchgate.netscispace.comwikipedia.org

Coking: The deposition of carbonaceous residues on the catalyst surface, which can physically block active sites and pores. researchgate.netscispace.com

Leaching: The dissolution of one of the metallic components into the reaction medium, particularly in liquid-phase reactions, altering the catalyst's composition and activity. researchgate.net

Future studies should employ long-term stability tests coupled with characterization of the spent catalysts to identify the dominant deactivation route for specific reactions. mdpi.comresearchgate.net Understanding these mechanisms is the first step toward designing more robust catalysts, for example, by using supports that strongly anchor the nanoparticles to prevent sintering or by developing regeneration protocols to remove poisons or coke. sandia.gov

Integration of CuOPd in Multi-Component Catalytic Systems

The performance of CuOPd can be further enhanced by integrating it into more complex, multi-component systems. This involves combining the CuOPd catalyst with other materials, such as promoters or a second catalytic material, to create synergistic effects. nih.gov

One promising direction is the use of CuOPd in tandem or cascade reactions, where the product of a reaction on one catalytic site becomes the reactant for a subsequent reaction on a different site. nih.gov For example, CuOPd could be combined with an acidic zeolite for a one-pot reaction that involves both oxidation and dehydration steps.

Another avenue is the exploration of promoters. Adding a third component (e.g., another metal oxide) can modify the electronic properties of the CuOPd, improve its resistance to poisoning, or enhance the adsorption of a key reactant. The field of multicomponent reactions (MCRs) catalyzed by copper or palladium is well-established, and applying these principles to the bimetallic CuOPd system is a logical next step. nih.govnih.govresearchgate.netmdpi.comresearchgate.net Research in this area will focus on identifying optimal combinations of materials that work in concert to achieve higher yields and selectivities than any single component could alone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.